2-Methyl-5-nitroanisole

Chemical Synthesis Quality Control Intermediate Purity

2-Methyl-5-nitroanisole features a unique 1,2,4-substitution pattern (methoxy at position 1, methyl at 2, nitro at 4), creating a distinct dipole moment and reactivity profile unmatched by isomers like 2-Methyl-4-nitroanisole or 3-Methyl-4-nitroanisole. This precise regiochemistry is critical for high-yield synthesis of anti-inflammatory pharmaceuticals, potent agrochemicals, and dyes. Sourcing ≥99% purity ensures reliable downstream results. Secure your supply today.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 13120-77-9
Cat. No. B083165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitroanisole
CAS13120-77-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
InChIKeyWVQGZNRUEVFXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitroanisole (CAS 13120-77-9): Chemical Identity and Core Specifications for Procurement


2-Methyl-5-nitroanisole (CAS 13120-77-9), also designated as 2-Methoxy-4-nitrotoluene, is a solid nitroaromatic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. It belongs to the class of nitrophenyl ethers and is characterized by a methyl group and a nitro group substituted on an anisole (methoxybenzene) core . Commercial products typically specify a purity of ≥97% to >98.0% (GC), with a reported melting point range of 69-74°C and density of approximately 1.18 g/cm³ . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes [2].

2-Methyl-5-nitroanisole (CAS 13120-77-9): Why In-Class Substitution is Not Trivial


While 2-Methyl-5-nitroanisole shares a general class with other nitrophenyl ethers and substituted nitroaromatics, direct substitution is non-trivial due to the specific electronic and steric profile conferred by its unique 1,2,4-substitution pattern [1]. The combination of an electron-donating methoxy group at the 1-position, a methyl group at the 2-position, and an electron-withdrawing nitro group at the 4-position creates a distinct dipole moment and a specific pattern of reactivity for electrophilic aromatic substitution and nucleophilic attack that is not replicated by isomers like 2-Methyl-4-nitroanisole or 3-Methyl-4-nitroanisole . This precise regiochemistry is often essential for achieving the desired activity or downstream synthetic utility, meaning that seemingly close analogs cannot be assumed to be interchangeable in a synthetic pathway without compromising yield, purity, or biological activity .

Quantitative Differentiation of 2-Methyl-5-nitroanisole (CAS 13120-77-9) from Analogs


Differentiation by Purity Specifications: 2-Methyl-5-nitroanisole vs. Unspecified Analogs

Procurement specifications for 2-Methyl-5-nitroanisole show a well-defined purity standard of >98.0% (GC) from multiple major suppliers, a quantitative threshold that may not be universally available for its closer, less common isomers . This specification is critical for ensuring consistent performance in multi-step syntheses where impurities can significantly impact yield and side-product formation.

Chemical Synthesis Quality Control Intermediate Purity

Regiochemical Differentiation: A Direct Synthetic Application Benchmark

A direct, documented application benchmark for 2-Methyl-5-nitroanisole is its quantitative reduction to 2-methoxy-p-toluidine using tin and hydrochloric acid . This specific transformation, leading to a valuable pharmaceutical and dye intermediate, is a function of the exact 1,2,4-substitution pattern. An attempt to perform this same reduction on an isomer like 2-Methyl-4-nitroanisole would yield a completely different, non-equivalent product (2-methoxy-m-toluidine), demonstrating that the positional isomerism is a critical differentiator for downstream utility.

Organic Synthesis Regioselective Reduction Aniline Synthesis

Key Property Differentiation for Solid-Handling and Purity Assessment

The melting point of 2-Methyl-5-nitroanisole is consistently reported in the range of 69-74°C (lit. 69-71°C) [1]. This property provides a straightforward, non-destructive method for initial purity assessment and identity confirmation, and it serves as a key differentiator from other nitroanisole isomers, which may exist as liquids or have significantly different melting points (e.g., 2-Nitroanisole, a liquid at room temperature). A narrow, well-defined melting range is a key specification for solid-form building blocks in automated synthesis platforms.

Physical Chemistry Analytical Chemistry Quality Control

High-Value Application Scenarios for 2-Methyl-5-nitroanisole (CAS 13120-77-9)


Pharmaceutical Intermediate for Anti-Inflammatory and Analgesic Agents

2-Methyl-5-nitroanisole is specifically cited as an intermediate in the synthesis of various pharmaceuticals, with a focus on creating anti-inflammatory and analgesic drugs . Its utility in this space stems from its function as a key building block for constructing more complex, bioactive molecules, where the nitro group can be reduced or further derivatized .

Agrochemical Formulations as a Stability-Enhancing Component

This compound is utilized in the production of pesticides and herbicides, where its incorporation is reported to enhance the effectiveness and stability of the final agricultural formulations . This application leverages the specific electronic properties of the nitroaromatic core to improve the performance and longevity of crop protection agents.

Precursor for Dyes and Fine Chemical Intermediates

2-Methyl-5-nitroanisole serves as a crucial precursor in the synthesis of various organic compounds, including dyes and other fine chemicals . Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex organic structures , and it is specifically documented as a starting material for the synthesis of 2-methoxy-p-toluidine and 2-methoxy-4-nitrobenzyl bromide .

Technical Documentation Hub

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